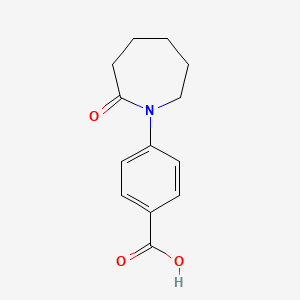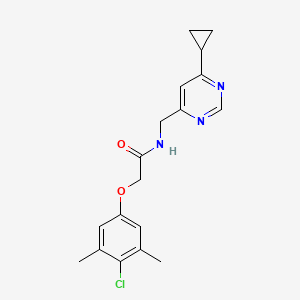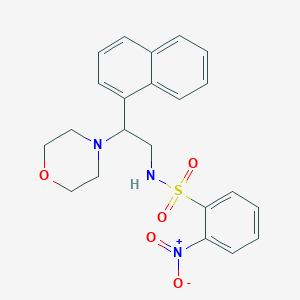
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide, commonly known as MNBS, is a chemical compound that has gained significant attention in the field of scientific research. MNBS belongs to the class of sulfonamide-based compounds and has shown promising results in various biological applications.
Mécanisme D'action
The mechanism of action of MNBS is not fully understood. However, studies suggest that MNBS inhibits the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. Inhibition of CA IX activity leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
MNBS has been found to have various biochemical and physiological effects. Studies have shown that MNBS can inhibit the activity of CA IX, which plays a crucial role in the growth and survival of cancer cells. MNBS has also been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MNBS has several advantages in lab experiments. It is a stable compound and can be easily synthesized in large quantities. MNBS is also soluble in water, which makes it easy to use in various biological assays. However, MNBS has some limitations, such as its low selectivity for CA IX, which can lead to off-target effects.
Orientations Futures
MNBS has shown promising results in various scientific research applications, and several future directions can be explored. One possible direction is to develop MNBS derivatives with improved selectivity for CA IX. Another direction is to explore the use of MNBS in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies can be conducted to investigate the potential of MNBS in other biological applications, such as anti-inflammatory therapy.
Conclusion:
In conclusion, MNBS is a promising compound that has shown potential in various scientific research applications. Its anti-cancer properties and anti-inflammatory effects make it a valuable compound for further exploration. However, more research is needed to fully understand the mechanism of action of MNBS and to develop derivatives with improved selectivity and efficacy.
Méthodes De Synthèse
The synthesis of MNBS involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-(naphthalen-1-yl) ethylmorpholine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields MNBS as a white solid. The purity of the compound can be determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
MNBS has shown potential in various scientific research applications. One of the significant applications of MNBS is in the field of cancer research. Studies have shown that MNBS has anti-cancer properties and can inhibit the growth of cancer cells. MNBS has also been found to be effective in treating prostate cancer and ovarian cancer.
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-25(27)20-10-3-4-11-22(20)31(28,29)23-16-21(24-12-14-30-15-13-24)19-9-5-7-17-6-1-2-8-18(17)19/h1-11,21,23H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVQMGLKVNZXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2949030.png)
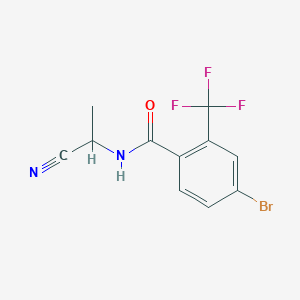
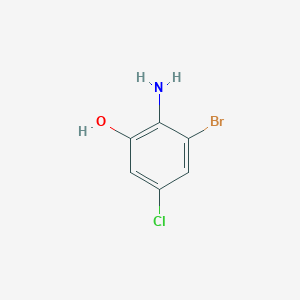
![7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2949036.png)

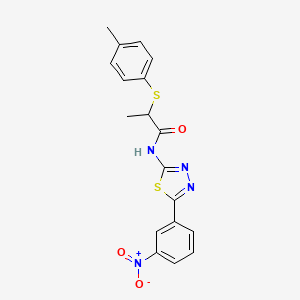
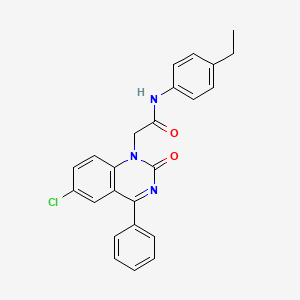

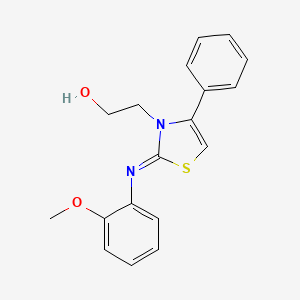
![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2949047.png)
![2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide](/img/structure/B2949048.png)
